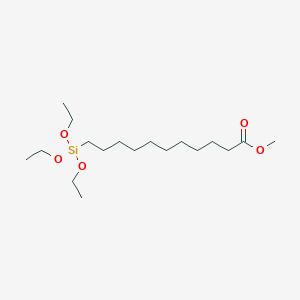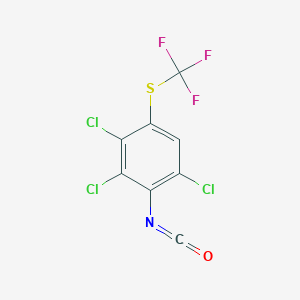
3-(2-Methylphenyl)-2-propyn-1-ol
Descripción general
Descripción
3-(2-Methylphenyl)-2-propyn-1-ol is an organic compound with the molecular formula C10H10O It is a member of the alkynyl alcohol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group
Mecanismo De Acción
Target of Action
This compound shares structural similarities with other phenyl and propynol compounds, which have been found to interact with various targets in the body . .
Mode of Action
The mode of action of 3-(2-Methylphenyl)-2-propyn-1-ol is also not explicitly documented. Given its structural similarity to other phenyl and propynol compounds, it might interact with its targets in a similar manner. These interactions could involve binding to the active sites of enzymes or receptors, leading to changes in their activity . .
Biochemical Pathways
Based on its structural similarities to other compounds, it might influence pathways involving enzymes or receptors that these similar compounds are known to affect . The downstream effects of these interactions could include changes in cellular signaling, metabolism, or other physiological processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its bioavailability, which is influenced by these properties, is also unknown. Given its structural characteristics, it might be expected to have similar pharmacokinetic properties to related compounds . .
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. These might include changes in enzyme activity, alterations in cellular signaling, or other effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-2-propyn-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with acetylene in the presence of a strong base such as sodium amide (NaNH2). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling. In this method, 2-methylphenyl iodide is reacted with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under basic conditions. This reaction provides a high yield of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions allows for the production of this compound in significant quantities, meeting the demands of various industries.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylphenyl)-2-propyn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)-2-propyn-1-one (ketone) or 3-(2-Methylphenyl)-2-propynal (aldehyde).
Reduction: 3-(2-Methylphenyl)-2-propen-1-ol (alkene) or 3-(2-Methylphenyl)-propan-1-ol (alkane).
Substitution: 3-(2-Methylphenyl)-2-propynyl chloride or bromide.
Aplicaciones Científicas De Investigación
3-(2-Methylphenyl)-2-propyn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methylphenyl)-2-propen-1-ol: Similar structure but with a double bond instead of a triple bond.
3-(2-Methylphenyl)-propan-1-ol: Similar structure but with a single bond instead of a triple bond.
2-Methylphenylacetylene: Lacks the hydroxyl group, only contains the alkyne group.
Uniqueness
3-(2-Methylphenyl)-2-propyn-1-ol is unique due to the presence of both the alkyne and hydroxyl functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
3-(2-methylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUBFUZUMYWJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301918 | |
| Record name | 3-(2-Methylphenyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35851-37-7 | |
| Record name | 3-(2-Methylphenyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35851-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)










